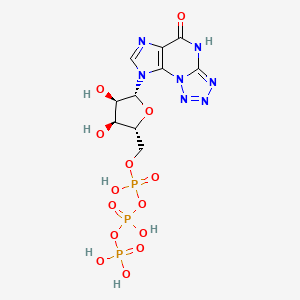
Tetrazolo-oxo-purine nucleoside triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazolo-oxo-purine nucleoside triphosphate is a synthetic compound that belongs to the class of modified nucleoside triphosphates. These compounds are essential in various biological processes, including DNA and RNA synthesis, and have significant applications in scientific research and medicine. The unique structure of this compound, which includes a tetrazole ring fused to an oxo-purine base, makes it a valuable tool in biochemical studies and therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo-oxo-purine nucleoside triphosphate typically involves multiple steps, starting with the preparation of the tetrazole ring and its subsequent attachment to the oxo-purine base. Common reagents used in these reactions include sodium azide, copper (I) iodide, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity of the compound. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and verify the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazolo-oxo-purine nucleoside triphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired modifications .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
Tetrazolo-oxo-purine nucleoside triphosphate has a wide range of applications in scientific research:
Chemistry: In chemistry, it is used as a building block for the synthesis of modified nucleic acids and as a probe for studying enzymatic mechanisms .
Biology: In biological research, it serves as a tool for investigating DNA and RNA synthesis, as well as for studying the effects of nucleotide modifications on cellular processes .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in cancer treatment and as an antiviral agent .
Industry: In the industrial sector, it is used in the production of diagnostic reagents and as a component in various biochemical assays .
Mecanismo De Acción
The mechanism of action of tetrazolo-oxo-purine nucleoside triphosphate involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid synthesis. This interference can lead to the inhibition of cellular replication and transcription processes, making it a valuable tool in cancer and antiviral research . The compound targets specific enzymes involved in nucleotide metabolism, such as DNA polymerases and RNA polymerases, and can also affect signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
- 8-oxo-2’-deoxyguanosine triphosphate
- 2-hydroxy-2’-deoxyadenosine triphosphate
- 7,8-dihydro-8-oxoguanine
Comparison: Tetrazolo-oxo-purine nucleoside triphosphate is unique due to its tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. While compounds like 8-oxo-2’-deoxyguanosine triphosphate and 2-hydroxy-2’-deoxyadenosine triphosphate are also involved in nucleotide metabolism and have applications in cancer research, the presence of the tetrazole ring in this compound enhances its stability and specificity in biochemical assays .
Propiedades
Número CAS |
77044-71-4 |
|---|---|
Fórmula molecular |
C10H14N7O14P3 |
Peso molecular |
549.18 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-oxo-4H-tetrazolo[5,1-b]purin-8-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H14N7O14P3/c18-5-3(1-28-33(24,25)31-34(26,27)30-32(21,22)23)29-9(6(5)19)16-2-11-4-7(20)12-10-13-14-15-17(10)8(4)16/h2-3,5-6,9,18-19H,1H2,(H,24,25)(H,26,27)(H2,21,22,23)(H,12,13,15,20)/t3-,5-,6-,9-/m1/s1 |
Clave InChI |
RHRPWIGJGVLBSI-UUOKFMHZSA-N |
SMILES isomérico |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O |
SMILES canónico |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N4C(=NN=N4)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



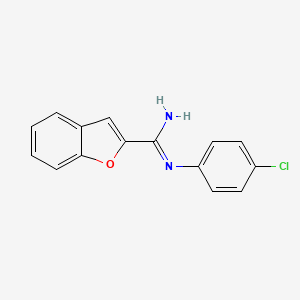
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
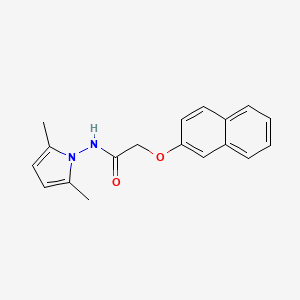
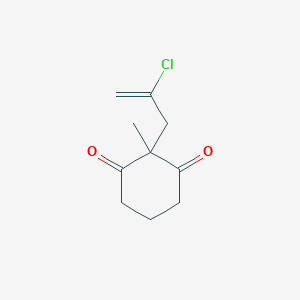
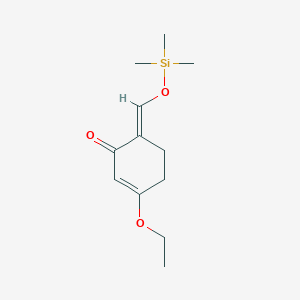
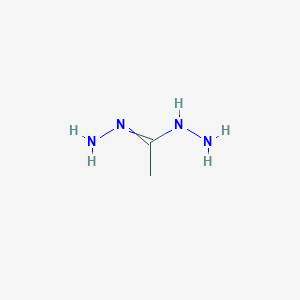

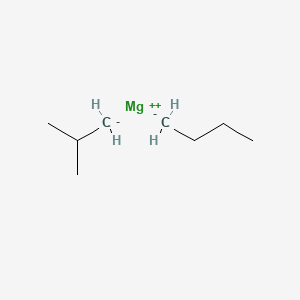
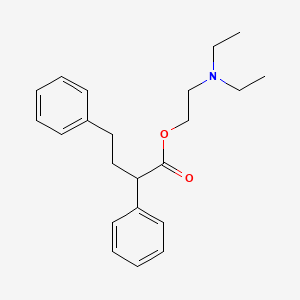


![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
